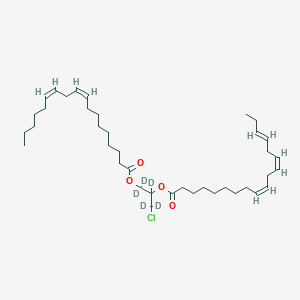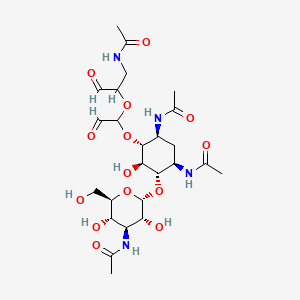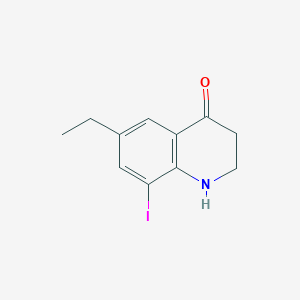
2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoacetamido)-TEMPO, also known as 4-(2-Bromoacetamido)-2,2,6,6-Tetramethylpiperidine-1-oxyl, is a stable nitroxide radical compound. It is widely used in various fields of chemistry and biology due to its unique properties, including its ability to act as a spin label and its involvement in redox reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetamido)-TEMPO typically involves the bromination of acetamide followed by its reaction with 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO). The process can be summarized as follows:
Bromination of Acetamide: Acetamide is treated with bromine to form 2-Bromoacetamide.
Reaction with TEMPO: The 2-Bromoacetamide is then reacted with TEMPO under controlled conditions to yield 4-(2-Bromoacetamido)-TEMPO.
Industrial Production Methods
While specific industrial production methods for 4-(2-Bromoacetamido)-TEMPO are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoacetamido)-TEMPO undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxoammonium salts.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and periodates.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can react with the bromoacetamido group under mild conditions.
Major Products
Oxidation: Oxoammonium salts.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted amides or thioamides.
Applications De Recherche Scientifique
4-(2-Bromoacetamido)-TEMPO has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Bromoacetamido)-TEMPO involves its ability to undergo reversible redox reactions. It can alternate between its nitroxide radical form and its corresponding oxoammonium or hydroxylamine forms. This redox cycling is crucial for its function as a spin label and its involvement in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetamido-2,2,6,6-Tetramethylpiperidine-1-oxyl
- 4-Amino-2,2,6,6-Tetramethylpiperidine-1-oxyl
- 2,2,6,6-Tetramethyl-4-piperidinol
Uniqueness
4-(2-Bromoacetamido)-TEMPO is unique due to its bromoacetamido group, which allows for specific and targeted reactions, making it highly versatile in various applications. Its stability as a nitroxide radical also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H21BrN2O2 |
|---|---|
Poids moléculaire |
293.20 g/mol |
Nom IUPAC |
2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H21BrN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15) |
Clé InChI |
NWKWOGIYICOQRR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1O)(C)C)NC(=O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)


![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)




![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)



![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
